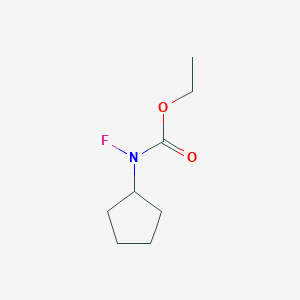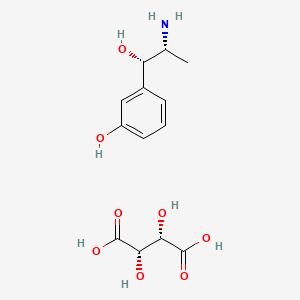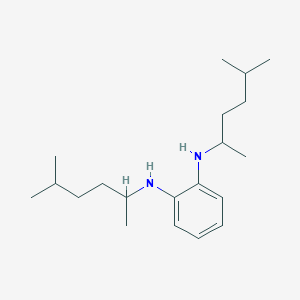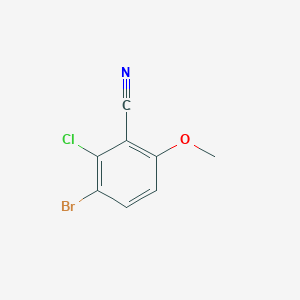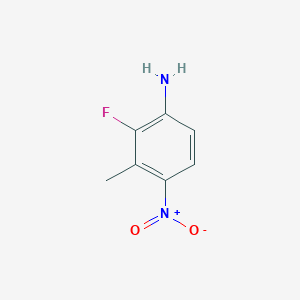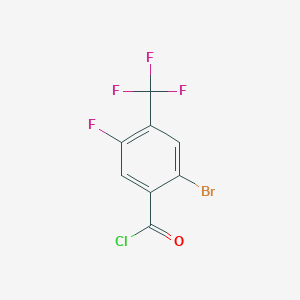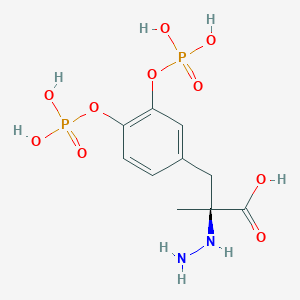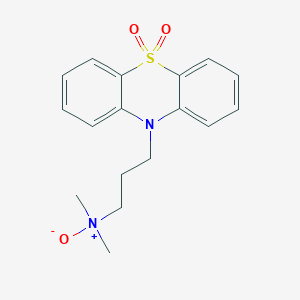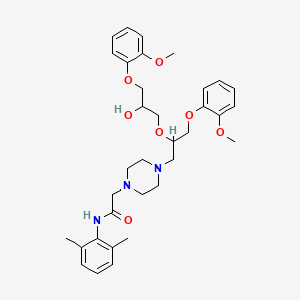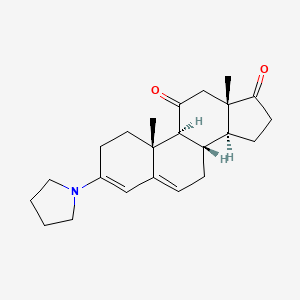
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is a synthetic compound that belongs to the class of steroidal molecules It is characterized by the presence of a pyrrolidine ring attached to the androsta-3,5-diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione typically involves the introduction of the pyrrolidine ring onto the androsta-3,5-diene scaffold. One common method involves the reaction of androsta-3,5-diene-11,17-dione with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Pyrrolidinyl)quinolines: These compounds also contain a pyrrolidine ring and exhibit biological activity.
Pyrrolidine-2,5-diones: Known for their medicinal properties and structural similarity.
Indole derivatives: Share some structural features and are widely studied for their biological activities.
Uniqueness
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is unique due to its specific steroidal structure combined with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H31NO2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C23H31NO2/c1-22-10-9-16(24-11-3-4-12-24)13-15(22)5-6-17-18-7-8-20(26)23(18,2)14-19(25)21(17)22/h5,13,17-18,21H,3-4,6-12,14H2,1-2H3/t17-,18-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
NCPARTAPRIYXAZ-MENMYXSPSA-N |
Isomerische SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)N5CCCC5 |
Kanonische SMILES |
CC12CCC(=CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


